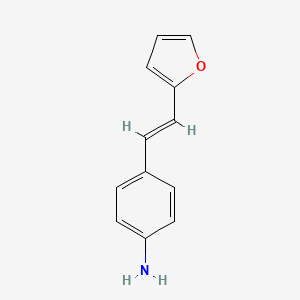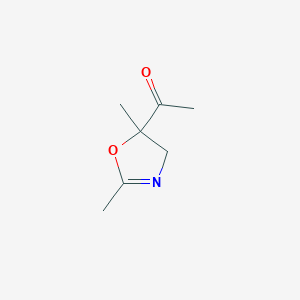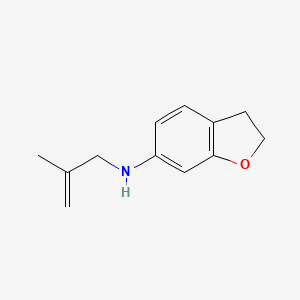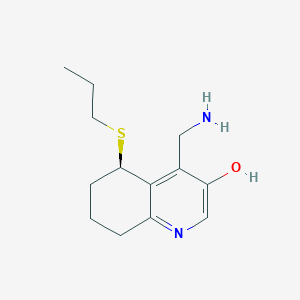![molecular formula C15H19N3S B12899571 N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine CAS No. 90185-69-6](/img/structure/B12899571.png)
N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, along with a thioether linkage to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-phenylpyrimidine-2-thiol.
Thioether Formation: The thiol group of the pyrimidine derivative is then reacted with an appropriate alkylating agent, such as 2-chloro-N,N-dimethylethanamine, under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group, with reagents like alkyl halides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, nucleophiles.
Reduction: Catalytic hydrogenation, metal hydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Alkylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)oxy)ethanamine: Similar structure but with an oxygen atom instead of sulfur.
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)amino)ethanamine: Similar structure but with an amino group instead of sulfur.
Uniqueness
N,N-Dimethyl-2-((4-methyl-6-phenylpyrimidin-2-yl)thio)ethanamine is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its oxygen and amino analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90185-69-6 |
|---|---|
Molekularformel |
C15H19N3S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(13-7-5-4-6-8-13)17-15(16-12)19-10-9-18(2)3/h4-8,11H,9-10H2,1-3H3 |
InChI-Schlüssel |
IHTMBDGZVIVXKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCN(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)
![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)
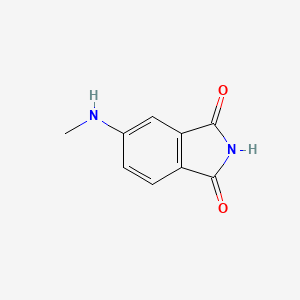
![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
